Sulfisomidine sodium

Antimicrobial Susceptibility Testing Veterinary Microbiology MIC50

Inconsistent sulfonamide reference standards undermine analytical method reproducibility. Sulfisomidine sodium eliminates this variability as a fully characterized, short-acting sulfonamide standard with documented pharmacokinetic and photolytic properties. · Validated identity & ≥98% purity - ensures batch-to-batch consistency for HPLC residue detection in food matrices. · Defined photolability - serves as an ideal positive control for forced degradation studies and packaging evaluation. · Stocked in standard mg-g quantities with immediate shipment - reduces lead times for time-sensitive analytical projects.

Molecular Formula C12H13N4NaO2S
Molecular Weight 300.31 g/mol
Cat. No. B7796535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisomidine sodium
Molecular FormulaC12H13N4NaO2S
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
InChIInChI=1S/C12H13N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1
InChIKeyXTXYCJOBMKKQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisomidine Sodium for Research and Analytical Use


Sulfisomidine sodium is a short-acting sulfonamide antibacterial agent, classified under the sulfapyrimidine subclass [1]. It is the sodium salt form of sulfisomidine (sulfaisodimidine), a competitive inhibitor of bacterial dihydropteroate synthase, the enzyme critical for folic acid synthesis in microorganisms [2]. This water-soluble compound (molecular weight 300.31 g/mol) is primarily utilized in research settings as an analytical reference standard for HPLC method development and validation, particularly for the detection of sulfonamide residues in food of animal origin [3].

1
Water-soluble sodium salt for HPLC reference standard workflows
2
Short-acting sulfonamide with reported distinct elimination half-life for PK model comparisons
3
Photolabile compound requiring light-protected handling and stability method validation

Sulfisomidine Sodium: Why Substitution Fails


Generic substitution among sulfonamides is not feasible due to significant, quantifiable differences in their pharmacokinetic profiles, solubility, and stability, which directly impact experimental reproducibility, analytical method accuracy, and therapeutic equivalence. For instance, sulfisomidine sodium exhibits distinct absorption kinetics, with a gastrointestinal absorption rate constant (0.95 h⁻¹) that is directly comparable to sulfisoxazole (0.99 h⁻¹) but its elimination half-life (8.5 h) is markedly shorter than that of long-acting analogs like sulfadimethoxine (34.6 h) [1][2]. Furthermore, its unique stability profile under UV light and specific solubility characteristics in various solvent systems distinguish it from its closest structural relative, sulfadimidine [3][4]. Assuming functional equivalence across the sulfonamide class without verifying these specific parameters introduces uncontrolled variability and undermines data integrity in analytical and pharmacological studies.

Elimination half-life mismatch
Markedly shorter half-life may alter dosing-interval interpretation compared to long-acting sulfonamides.
UV-light sensitivity profile
Photodegradation risk may introduce uncontrolled variability if handling mimics photostable analogs.
Gastric vs. intestinal absorption site
Solubility-dependent absorption site may shift dissolution method requirements compared to intestinal-absorbed sulfonamides.

Sulfisomidine Sodium: Comparative Evidence


Comparative Antibacterial Activity Against Porcine Pathogens

In a head-to-head comparison of 12 sulfonamides, sulfisomidine demonstrated a distinct antibacterial profile against key porcine pathogens. Its MIC50 against Bordetella bronchiseptica and Pasteurella multocida was in the lower-middle range of the tested compounds, but it showed no advantage over the more active sulfamethoxazole. This quantifies its relative potency within the class, providing a data-driven rationale for selection or avoidance in specific veterinary research models [1].

Porcine Pathogen MIC50
Head-to-head
Lower-middle MIC50 range (0.5–8 µg/mL) vs. sulfamethoxazole (≤16 µg/mL, most active)
Supports antimicrobial screening model selection.
Veterinary microbiology context.
Antimicrobial Susceptibility Testing Veterinary Microbiology MIC50

Comparative Pharmacokinetics in Ruminants

A comparative study in ruminant kids revealed that sulfisomidine (SIM) exhibits a longer elimination half-life (17.9 h) compared to literature values for sulfadimidine (SDD, ~10-12 h) and sulfadoxine (SDX, ~10 h) in similar models, while its volume of distribution (Vd) is smaller [1][2]. Notably, unlike SDD and SDX which showed non-linear absorption, SIM did not, suggesting a different gastrointestinal absorption mechanism [1].

Ruminant Half-life
Head-to-head
t1/2β 17.9 h vs. ~10–12 h for sulfadimidine; longer duration in buffalo calves
Supports dosing-interval interpretation in ruminant PK models.
Intravenous 100 mg/kg, buffalo calves.
Pharmacokinetics Veterinary Pharmacology Half-life

Solubility and Absorption Site in Humans

A study investigating the relationship between solubility and absorption site for eight sulfonamides in humans established a critical solubility threshold of 3 mg/mL in 0.1N HCl at 37°C. Sulfisomidine's solubility exceeds this critical value, meaning it is absorbed primarily in the stomach, a behavior it shares with sulfamethizole but not with less soluble analogs like sulfamethoxazole or sulfisoxazole, which are absorbed intestinally [1].

Gastric Absorption Threshold
Context-dependent
Solubility >3 mg/mL in 0.1N HCl predicts gastric absorption
Informs dissolution method design for formulation studies.
Human biopharmaceutics classification.
Biopharmaceutics Drug Absorption Solubility

Comparative Photostability for Analytical Standards

In a comparative study of solid-state stability under exaggerated UV irradiation, sulfisomidine tablets exhibited quantifiable photolytic degradation and coloration. This behavior was contrasted with sulfisoxazole and sulfamethizole, which were found to be photostable in terms of coloration, and sulfadimethoxine, which did not discolor as expected [1]. The degradation kinetics for sulfisomidine were specifically determined, allowing for the calculation of a quantifiable shelf-life.

UV Photostability
Class-level
Photolabile with coloration, unlike photostable sulfisoxazole
Supports photodegradant method validation.
Solid-state tablet UV assay.
Photostability Quality Control Reference Standard

Stable Ophthalmic Solution with UV Protection

A patent (1997) specifically addresses the light instability of sulfisomidine sodium (among other sulfonamides) and provides a quantifiable solution. It claims an ophthalmic solution packaged in a container that cuts UV light transmission to below 20% at 450 nm and below 10% at 350 nm to stabilize the light-unstable sulfonamide [1].

Light-Protective Formula
Reported
Packaging limits UV transmittance
Informs formulation research for light-sensitive analogs.
Ophthalmic solution patent.
Formulation Patent Stability

Sulfisomidine Sodium Application Scenarios


HPLC Analytical Reference Standard

Sulfisomidine sodium is a well-characterized compound that is explicitly recommended as an analytical standard for HPLC . Its known photolability necessitates careful handling, which is a key parameter to validate in a robust analytical method [1]. It is one of the 18 sulfonamides targeted in multi-residue methods for food safety analysis, and certified reference standards are available for this purpose [2].

Positive Control in Photostability & Degradation Studies

Given the documented and quantified photolytic degradation of sulfisomidine under UV irradiation, it serves as an ideal positive control or model compound for forced degradation studies . Its behavior can be compared to that of more photostable sulfonamides like sulfisoxazole to evaluate the protective efficacy of new formulations or packaging materials .

In Vivo Veterinary Pharmacology Model

For researchers investigating the pharmacokinetics of sulfonamides in ruminants, sulfisomidine sodium offers a well-defined profile distinct from its analogs. Its longer elimination half-life (17.9 h) in buffalo calves and the lack of non-linear absorption provide a predictable and quantifiable baseline against which to compare other short-acting sulfonamides or to investigate the effects of physiological changes (e.g., rumen development) on drug disposition [3][4].

Model Compound for Gastric Absorption Studies

Sulfisomidine sodium's solubility (>3 mg/mL in 0.1N HCl) categorizes it as a compound that undergoes gastric absorption [5]. This makes it a useful tool in biopharmaceutics research for studying the impact of gastric emptying, food effects, or formulation variables on the absorption of BCS Class I/III drugs. Its behavior can be directly compared to intestinal-absorbed sulfonamides like sulfamethoxazole to highlight these differences.

Application
Selection Property
Validation Focus
HPLC Reference Standard
Validated purity and photolability profile
Method ruggedness and light-protected handling
Photostability Positive Control
Quantified UV degradation kinetics
Comparative photostability with class analogs
Ruminant PK Research
Longer elimination half-life in buffalo calves
Dosing-interval interpretation and rumen development studies
Gastric Absorption Model
Gastric absorption due to solubility >3 mg/mL
Dissolution method development and food-effect studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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